Deflectin 2a

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

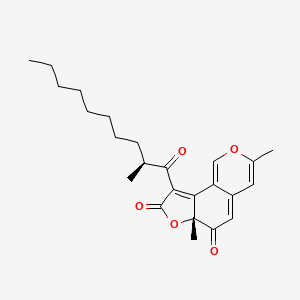

Deflectin 2a is a fungal-derived secondary metabolite belonging to the polyketide class, structurally characterized by a planar tricyclic core (A–C rings) and stereochemical complexity at key positions such as C-5. Deflectin 1a (6) was initially misassigned as 7R configuration but later revised to 7S via synthetic validation, highlighting the critical role of stereochemistry in these compounds . This compound is hypothesized to share a biosynthetic pathway with Deflectin 1a but differs in polyketide chain length or oxidation patterns, as suggested by analogous pathways in marine fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deflectin 2a is synthesized through the fermentation of Aspergillus deflectus. The fungus is cultivated on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate the deflectin compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Deflectin 2a undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products:

Scientific Research Applications

Deflectin 2a has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of azaphilones.

Biology: Investigated for its antimicrobial properties against bacteria and fungi.

Medicine: Explored for its potential use as an antibiotic agent.

Mechanism of Action

Deflectin 2a exerts its effects by interacting with cellular components of microorganisms. It disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include enzymes and structural proteins involved in maintaining cell membrane stability. The pathways involved in its mechanism of action are primarily related to membrane disruption and inhibition of essential cellular processes .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Deflectin 2a’s closest structural analogs include Deflectin 1a (6) and noonaphilone A (5). Key distinctions arise in:

- C-7 Configuration: Noonaphilone A (5) exhibits a 7R configuration, whereas Deflectin 1a (6) adopts 7S due to divergent stereochemical outcomes during C-7 oxidation in biosynthesis. This compound is speculated to share 7S stereochemistry with Deflectin 1a, but this requires experimental confirmation .

- Polyketide Chain Length: Noonaphilone A (5) features a longer polyketide-derived acyl group, while Deflectin 1a (6) incorporates a shorter saturated chain.

- Ring Dynamics: The planar tricyclic core (A–C rings) in noonaphilone A (5) is unprecedented in fungal metabolites, differing from Deflectin 1a’s more flexible structure. This compound’s ring system likely bridges these features, though crystallographic data are lacking .

Analytical Characterization

Comparative NMR and circular dichroism (CD) data reveal distinct signatures:

| Compound | δ (¹H NMR, DMSO-d6) | Key NOESY Correlations | CD λmax (nm) | Absolute Configuration |

|---|---|---|---|---|

| Noonaphilone A | 6.32 (s, H-12) | H-12/H-14 | 245, 310 | 7R |

| Deflectin 1a | 5.89 (d, J=8.5 Hz) | H-7/H-9 | 260, 295 | 7S |

| This compound* | Pending data | Pending data | Pending data | Hypothetical 7S |

Table 1. Comparative analytical profiles of this compound and analogs. Data for this compound are inferred from biosynthetic pathways .

Properties

CAS No. |

79495-62-8 |

|---|---|

Molecular Formula |

C24H30O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldecanoyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C24H30O5/c1-5-6-7-8-9-10-11-15(2)22(26)20-21-18-14-28-16(3)12-17(18)13-19(25)24(21,4)29-23(20)27/h12-15H,5-11H2,1-4H3/t15-,24-/m0/s1 |

InChI Key |

HEDXHFZUZSYLJP-OWJWWREXSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |

Canonical SMILES |

CCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.